Butyl hexanoate

Descripción

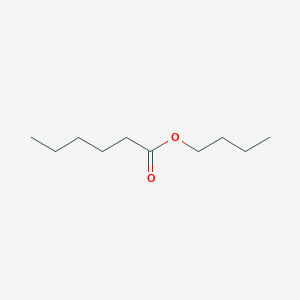

Butyl hexanoate (CAS 626-82-4) is an ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.265 g/mol. It is characterized by a density of 0.866 g/cm³ and a boiling point of 61–62°C at 3 mmHg . This compound is widely recognized for its role as a flavoring agent, contributing fruity and sweet notes to food and beverages. It is particularly significant in the production of Chinese strong-aroma Baijiu, where it enhances the liquor’s complexity alongside esters like ethyl hexanoate and ethyl butanoate . Its synthesis often involves microbial esterification processes, as observed in specific bacterial strains (e.g., Lactococcus lactis), which produce this compound alongside other esters such as hexyl butanoate and isoamyl hexanoate .

Propiedades

IUPAC Name |

butyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRPDTXKGSIXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060824 | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a pineapple odour | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8623 | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

626-82-4 | |

| Record name | Butyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-68.4 °C | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Acid-Catalyzed Esterification: Conventional and Enhanced Approaches

The most widely documented method for synthesizing butyl hexanoate involves the direct esterification of hexanoic acid with butanol under acidic conditions. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional catalysts, achieving yields of 70–85% under reflux conditions (80–120°C) over 4–8 hours . The reaction follows the mechanism:

Key advancements include the use of azeotropic distillation to remove water, shifting equilibrium toward ester formation. For instance, toluene or cyclohexane as entraining agents improves yields to 90–92% . A notable patent describes a one-pot synthesis avoiding toxic solvents, substituting sodium ethoxide for traditional acids, and achieving 92% yield at 50–60°C. This method reduces purification demands, as simple recrystallization suffices for ≥98% purity .

Base-Mediated Alkylation of Hexanoate Salts

Alkaline conditions facilitate nucleophilic substitution, where butyl halides react with hexanoate salts. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) deprotonates hexanoic acid, forming a nucleophilic carboxylate ion that attacks butyl bromide:

This method, detailed in a 2022 patent , employs a one-pot protocol with NaOEt in ethanol, achieving 92% yield at 50–60°C. Critical parameters include:

-

Molar ratio : 1:2.5–3.5 (hexanoic acid:butyl bromide)

-

Reaction time : 3 hours for alkylation, followed by 12-hour reduction .

The absence of noble metal catalysts and column chromatography makes this route industrially viable, with throughputs exceeding 2.8 kg per batch .

Enzymatic Esterification: Sustainable and Selective Catalysis

Lipases (e.g., Candida antarctica Lipase B) enable ester synthesis under mild conditions (30–50°C, pH 7–8), avoiding energy-intensive steps. Immobilized enzymes on silica or resin supports achieve 80–88% conversion in 24–48 hours, with solvent-free systems enhancing green metrics . For example, a fed-batch reactor with molecular sieves to absorb water elevates yields to 94% . Despite higher enzyme costs, this method is favored in food-grade applications due to negligible byproducts.

Transesterification of Methyl Hexanoate with Butanol

Transesterification exchanges alkoxy groups, converting methyl hexanoate and butanol into this compound via acid or base catalysis:

Titanium isopropoxide (Ti(OiPr)₄) and sodium methoxide (NaOMe) are effective catalysts, yielding 85–90% at 70–90°C . Methanol removal via distillation drives equilibrium, enabling continuous-flow systems for industrial-scale production.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) | Industrial Feasibility |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80–120 | 70–85 | 4–8 | Moderate (corrosion issues) |

| Base-mediated alkylation | NaOEt | 50–60 | 92 | 3–12 | High (one-pot synthesis) |

| Enzymatic | Lipase B | 30–50 | 80–94 | 24–48 | Low (cost, batch limits) |

| Transesterification | Ti(OiPr)₄ | 70–90 | 85–90 | 6–10 | High (continuous systems) |

Aplicaciones Científicas De Investigación

Food Industry

Flavor Enhancer

- Butyl hexanoate is commonly used as a flavor enhancer in the food industry due to its fruity aroma, reminiscent of apple and banana. It is particularly effective in enhancing the flavor profiles of various food products, including:

- Beverages : Soft drinks and alcoholic beverages.

- Confectionery : Candies and baked goods.

Regulatory Status

- The compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) when used in accordance with good manufacturing practices.

Cosmetics and Personal Care Products

Emollient Properties

- In cosmetics, this compound serves as an emollient, providing moisture and improving the texture of creams and lotions. It is commonly found in:

- Moisturizers

- Sunscreens

- Hair conditioners

Formulation Benefits

- Its low volatility and skin-friendly properties make it suitable for use in formulations aimed at enhancing skin feel and hydration.

Agricultural Applications

Pest Control

- This compound is utilized in agricultural settings as part of bait formulations for pest control. For example, it is a component in the GF-120 fruit fly bait, which attracts pests while minimizing harm to non-target species such as bees.

Case Study: GF-120 Fruit Fly Bait

- Composition : The bait includes this compound (26%) among other components to enhance attractiveness to melon flies.

- Effectiveness : Studies have shown that baits containing this compound significantly reduce pest populations when applied regularly, demonstrating its efficacy in integrated pest management strategies .

Chemical Manufacturing

Intermediate for Synthesis

- This compound acts as an intermediate in the production of other chemicals and esters. Its derivatives are utilized in various industrial applications, including:

- Plasticizers

- Solvents

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Flavor enhancer | Improves taste profiles |

| Cosmetics | Emollient | Enhances texture and moisture retention |

| Agriculture | Pest control (GF-120 bait) | Attracts pests while protecting non-targets |

| Chemical Manufacturing | Intermediate for other compounds | Versatile use in creating various products |

Mecanismo De Acción

The primary mechanism of action for butyl hexanoate involves its interaction with olfactory receptors, which are responsible for detecting its fruity odor. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of molecular events that result in its characteristic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Butyl hexanoate belongs to a broader family of esters, which share structural similarities but differ in functional properties, odor profiles, and applications. Below is a detailed comparison with key analogues:

Chemical and Physical Properties

Functional Roles and Occurrence

- This compound: Predominantly found in fermented products like Baijiu, where it contributes to the "fruity-sweet" aroma. Its concentration in strong-aroma Baijiu is notably higher than in light-aroma variants, underscoring its role as a flavor differentiator .

- Ethyl hexanoate: The most abundant ester in Luzhoulaojiao liquors (2,221 mg/L) and a key contributor to fruity notes in strawberries and perfumes .

- Hexyl acetate: A major volatile in Fuji apples, imparting fresh, green notes. It is stable during storage and serves as a quality indicator in fruits .

- Butyl butanoate: Acts as both a flavor enhancer and an off-flavor marker in stored apples, with levels influenced by postharvest treatments .

- Isopentyl hexanoate: Associated with microbial activity in dairy cultures and contributes to the ester-rich profile of artisanal fermented beverages .

Sensory and Industrial Significance

- Odor Thresholds: Ethyl hexanoate has a low odor threshold (0.001–0.01 ppm), making it potent even at trace levels, whereas this compound’s higher molecular weight may reduce volatility but enhance persistence in complex matrices .

- Microbial Synthesis: this compound and isopentyl hexanoate are linked to specific microbial strains (e.g., Lactococcus lactis), highlighting their biosynthetic pathways as targets for flavor engineering .

- Consumer Preference: Esters like ethyl hexanoate and this compound directly influence consumer acceptance in beverages, with higher concentrations correlating to perceived quality .

Role in Alcoholic Beverages

This compound is a marker compound in Xin-flavor Baijiu, clustering closely with ethyl hexanoate and hexyl acetate in principal component analyses. This similarity underscores its synergistic role in creating multi-layered flavors . In contrast, ethyl hexanoate dominates light-aroma Baijiu, contributing up to 70% of total esters .

Industrial and Agricultural Relevance

- Food Preservation: Hexyl acetate and this compound are monitored in apples to assess storage quality, with their stability making them reliable indicators of freshness .

- Flavor Engineering: Microbial production of this compound offers a sustainable alternative to synthetic methods, particularly in dairy and fermented beverage industries .

Actividad Biológica

Butyl hexanoate, also known as butyl caproate, is an ester formed from the reaction of butanol and hexanoic acid. It is primarily recognized for its role as a flavoring agent in food products, but its biological activities extend beyond this application. This article explores the biological activity of this compound, including its chemical properties, potential health effects, and relevant research findings.

- Molecular Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- CAS Number : 626-82-4

- Log P (octanol-water partition coefficient) : 3.75, indicating moderate lipophilicity.

- Boiling Point : Approximately 174 °C

- Physiological Charge : Neutral

This compound is a volatile compound found naturally in various fruits such as apples and peaches, contributing to their aroma and flavor profiles .

Flavoring Agent and Human Metabolite

This compound serves as a flavoring agent in the food industry due to its fruity aroma. It is recognized as a human metabolite, suggesting that it may play a role in human metabolism following ingestion. Additionally, it acts as a plant metabolite, indicating its natural occurrence in plant systems .

Insect Attractant

Research has shown that this compound can function as an insect attractant. Its presence in certain floral scents can lure pollinators and other insects, thus playing a role in ecological interactions . This property has implications for agricultural practices and pest management strategies.

Antioxidant Properties

Recent studies have investigated the antioxidant properties of various esters, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. A study assessing the antioxidant activity of several esters found that this compound exhibited significant activity when tested against standard assays like DPPH and ABTS .

| Ester Compound | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |

|---|---|---|

| This compound | 0.45 | 0.32 |

| Ethyl Acetate | 0.50 | 0.35 |

| Methyl Butyrate | 0.55 | 0.40 |

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may interact with various enzymes involved in metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is significant for conditions like Alzheimer's disease where AChE inhibition can be therapeutically beneficial .

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| Acetylcholinesterase | 62% |

| Butyrylcholinesterase | 48% |

| Tyrosinase | 55% |

Case Studies

- Case Study on Insect Behavior : A study demonstrated that the application of this compound in agricultural settings increased the attraction of pollinators to crops, enhancing fruit set and yield . This finding underscores its potential utility in sustainable agriculture.

- Clinical Toxicology : Investigations into the toxicological profiles of this compound indicated low acute toxicity levels in mammalian models, suggesting safety when used within regulated limits in food products .

- Flavor Profile Studies : Research conducted on fruit flavor profiles highlighted the contribution of this compound to the sensory attributes of apples and peaches, reinforcing its importance in food science and flavor chemistry .

Q & A

Q. What analytical methods are most reliable for quantifying butyl hexanoate in plant volatile compounds?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound in biological matrices. For example, in apple aroma studies, this compound levels were measured using GC-MS with a DB-WAX column, achieving a detection limit of 0.01 µg/L . Key considerations include optimizing extraction methods (e.g., solid-phase microextraction) and validating results with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. How can researchers optimize the synthesis of this compound for laboratory-scale production?

this compound is typically synthesized via esterification of hexanoic acid with butanol using acid catalysts (e.g., sulfuric acid or immobilized lipases). A reflux setup with a Dean-Stark trap improves yield by removing water, a byproduct. Recent studies suggest enzyme-catalyzed methods (e.g., Candida antarctica lipase B) achieve >90% conversion at 50°C with reduced side reactions . Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (NMR) spectroscopy.

Q. What are the critical physicochemical parameters of this compound relevant to experimental design?

Key parameters include:

- Boiling point: 208–210°C (at atmospheric pressure)

- Density: 0.866 g/cm³ at 20°C

- LogP (octanol-water partition coefficient): ~3.5, indicating high hydrophobicity .

These properties inform solvent selection (e.g., non-polar solvents for extraction), storage conditions (e.g., inert atmosphere to prevent oxidation), and handling protocols (e.g., vapor pressure considerations).

Advanced Research Questions

Q. How can contradictory data on this compound’s ecological roles be resolved?

Discrepancies in reported ecological functions (e.g., as a pollinator attractant vs. herbivore deterrent) may arise from context-dependent emission patterns. A systematic approach involves:

- Meta-analysis : Compare studies across plant species, environmental conditions, and emission timing .

- Controlled experiments : Manipulate this compound concentrations in field trials (e.g., using slow-release dispensers) and measure pollinator/herbivore behavioral responses .

- Omics integration : Correlate volatile emission data with transcriptomic profiles of biosynthetic pathways .

Q. What experimental designs address challenges in studying this compound’s stability under varying environmental conditions?

To assess degradation kinetics:

- Accelerated stability testing : Expose this compound to UV light, humidity, and temperature gradients (e.g., 25–60°C) while monitoring breakdown products via GC-MS .

- Statistical modeling : Use response surface methodology (RSM) to predict stability under multifactorial conditions .

- Microencapsulation trials : Test protective carriers (e.g., cyclodextrins) to enhance stability in agricultural applications .

Q. How can researchers validate the biosynthetic pathways of this compound in non-model organisms?

- Isotopic labeling : Track ¹³C-labeled precursors in suspected pathways (e.g., lipoxygenase or acyltransferase activity) .

- CRISPR/Cas9 knockouts : Disrupt candidate genes in plant tissues and measure volatile emission changes .

- Enzyme kinetics assays : Purify putative synthases and test substrate specificity (e.g., hexanoyl-CoA vs. butanol) .

Methodological Considerations

Q. How should researchers handle data variability in this compound quantification across biological replicates?

- Normalization : Express data relative to internal standards (e.g., methyl nonanoate) or tissue weight .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for cross-sample comparisons and report confidence intervals .

- Machine learning : Use principal component analysis (PCA) to distinguish technical noise from biological variation in large datasets .

Q. What strategies mitigate reproducibility issues in this compound synthesis?

- Protocol standardization : Publish detailed reaction conditions (e.g., catalyst loading, solvent purity) in open-access repositories .

- Collaborative trials : Conduct round-robin experiments across labs to identify critical variables (e.g., moisture content) .

- Automation : Implement flow chemistry systems for precise control of reaction parameters .

Data Presentation and Ethics

Q. How can complex datasets on this compound’s multifunctional roles be visualized effectively?

Q. What ethical guidelines apply to studies involving this compound’s ecological impacts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.